molecular formula C6H3ClIN3 B13454244 3-chloro-7-iodo-5H-pyrrolo[3,2-c]pyridazine

3-chloro-7-iodo-5H-pyrrolo[3,2-c]pyridazine

Katalognummer: B13454244
Molekulargewicht: 279.46 g/mol
InChI-Schlüssel: YCZSLXKOBRAPFT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-chloro-7-iodo-5H-pyrrolo[3,2-c]pyridazine is a heterocyclic compound that contains both chlorine and iodine atoms

Vorbereitungsmethoden

The synthesis of 3-chloro-7-iodo-5H-pyrrolo[3,2-c]pyridazine typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate intermediates under specific conditions. For instance, the preparation might involve the use of pyrrole derivatives and subsequent halogenation steps to introduce the chlorine and iodine atoms . Industrial production methods would likely optimize these steps for higher yields and purity, potentially involving catalytic processes and controlled reaction environments.

Analyse Chemischer Reaktionen

3-chloro-7-iodo-5H-pyrrolo[3,2-c]pyridazine can undergo various chemical reactions, including:

Common reagents for these reactions include halogenating agents, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

3-chloro-7-iodo-5H-pyrrolo[3,2-c]pyridazine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-chloro-7-iodo-5H-pyrrolo[3,2-c]pyridazine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or proteins by binding to their active sites, thereby affecting their function. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

3-chloro-7-iodo-5H-pyrrolo[3,2-c]pyridazine can be compared with other pyrrolopyridazine derivatives such as:

These compounds share a similar core structure but differ in their substituents, which can lead to variations in their chemical reactivity and biological activity

Eigenschaften

Molekularformel

C6H3ClIN3

Molekulargewicht

279.46 g/mol

IUPAC-Name

3-chloro-7-iodo-5H-pyrrolo[3,2-c]pyridazine

InChI

InChI=1S/C6H3ClIN3/c7-5-1-4-6(11-10-5)3(8)2-9-4/h1-2,9H

InChI-Schlüssel

YCZSLXKOBRAPFT-UHFFFAOYSA-N

Kanonische SMILES

C1=C2C(=NN=C1Cl)C(=CN2)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.